(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide
Description
Properties
IUPAC Name |
(2Z)-2-[7-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3S/c17-9-3-1-8(2-4-9)11-5-10(20)6-13-14(11)22-16(23-13)12(7-18)15(19)21/h1-6,20H,(H2,19,21)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOQOVUZGTKNV-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyanoacetamide moiety and a benzo[d][1,3]oxathiol ring, which is believed to contribute to its biological activity. The presence of the 4-bromophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the oxathiol core followed by the introduction of the cyanoacetamide group. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, derivatives of 1,3,4-oxadiazoles have shown strong bactericidal activity against Staphylococcus spp., suggesting that this compound may possess comparable properties due to structural similarities .
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines, including L929 fibroblasts and A549 lung carcinoma cells. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others enhance cell viability at lower doses. This dual behavior indicates potential for therapeutic applications where selective toxicity is desired .
The mechanism underlying the biological activity of this compound may involve inhibition of key enzymes or pathways related to cellular proliferation and survival. For example, compounds with similar oxathiol structures have been reported to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses . Such mechanisms could be explored further for this compound.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Compounds similar in structure demonstrated significant inhibition against various bacterial strains. |
| Cytotoxicity Assessment | High concentrations induced cytotoxicity in L929 cells; however, some derivatives increased viability at lower concentrations. |
| Enzyme Inhibition | Potential inhibition of iNOS and COX-2 was noted in related compounds, suggesting a similar pathway for this compound. |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with oxathiol structures can exhibit significant anticancer properties. The bromophenyl substitution is known to enhance the lipophilicity and biological activity of the compound, making it a potential candidate for developing new anticancer agents .
- Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for specific enzymes involved in cancer progression or other diseases. Its ability to interact with biological macromolecules could be explored to develop therapeutics targeting bromodomain-containing proteins, which play roles in epigenetic regulation .
Agrochemical Applications
- Pesticidal Properties : The structural features of (Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide suggest potential use as a pesticide or herbicide. Compounds with similar oxathiol frameworks have been reported to possess bioactivity against various pests and pathogens, indicating that this compound may also exhibit similar properties .
Materials Science
- Polymer Synthesis : The compound can be utilized in synthesizing novel polymers or copolymers with specific electronic or optical properties. Its reactive functional groups allow it to participate in polymerization reactions, potentially leading to materials suitable for electronic applications such as organic light-emitting diodes (OLEDs) or photovoltaic devices .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for synthesizing (Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via controlled copolymerization of precursor monomers under inert conditions. Key steps include:
- Use of ammonium persulfate (APS) as an initiator in aqueous solutions to ensure controlled radical polymerization .
- Optimization of monomer ratios (e.g., CMDA and DMDAAC analogs) to stabilize the Z-configuration .
- Reaction monitoring via FT-IR and HPLC to track intermediate formation and stereochemical purity .
- Temperature control (70–90°C) to prevent thermal degradation of the oxathiol ring .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?
- Methodological Answer :
- NMR : Use - HMBC to confirm the Z-configuration via coupling constants between the cyanoacetamide and oxathiol moieties .
- XRD : Single-crystal diffraction (using SHELX-90 or SHELXL) to resolve stereochemical ambiguities, particularly for the bromophenyl orientation .
- UV-Vis : Compare experimental λmax values with TD-DFT calculations to validate electronic transitions in the Z-isomer .
Q. How can researchers ensure reproducibility in synthesizing this compound given its sensitivity to oxidation?
- Methodological Answer :
- Employ degassed solvents (e.g., DMF or THF) and Schlenk-line techniques to minimize oxygen exposure .
- Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 wt% during purification steps .
- Validate batch consistency using DSC to monitor melting-point deviations (>2°C indicates impurities) .
Q. What computational tools are suitable for predicting the compound’s stability and tautomeric equilibria?
- Methodological Answer :
- Gaussian 16 : Perform DFT calculations (B3LYP/6-311++G**) to model tautomeric forms and identify the most stable conformation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on the compound’s stability over 100-ns trajectories .
Q. How should researchers handle discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Use the GIAO (Gauge-Independent Atomic Orbital) method in computational chemistry software to refine shift predictions .
- Cross-validate with DEPT-135 and NOESY experiments to resolve ambiguities in proton assignments .
Advanced Research Questions
Q. How can phase annealing in SHELX-90 improve the resolution of crystallographic data for this compound?
- Methodological Answer :
- Implement the "phase annealing" algorithm in SHELX-90 to refine large structures (≥200 non-H atoms) by iteratively optimizing negative quartet relationships .
- Use 10–20% random parameter shifts during refinement to escape local minima, improving R-factor convergence by 5–10% .
Q. What strategies resolve contradictions between XRD-derived bond lengths and DFT-predicted geometries?
- Methodological Answer :
- Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., Br⋯O contacts) that distort bond lengths in the solid state .
- Compare gas-phase DFT geometries with periodic boundary condition (PBC) calculations to account for crystal packing effects .
Q. How can anisotropic displacement parameters (ADPs) from ORTEP aid in understanding thermal motion in the crystal lattice?
- Methodological Answer :
- Visualize ADPs using ORTEP for Windows to identify regions of high thermal motion (e.g., the bromophenyl group) .
- Correlate ADP ellipsoids with temperature-dependent XRD data (100–300 K) to distinguish static disorder from dynamic motion .
Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with CDK1/GSK3β active sites, focusing on hydrogen bonding with the cyanoacetamide group .
- Enzyme Assays : Conduct competitive inhibition assays (IC50) using [γ-<sup>32</sup>P]ATP and recombinant kinases, comparing with staurosporine as a control .
Q. How do researchers address low solubility in aqueous buffers during biological testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
